molecular formula C17H32ClNO7 B606652 Chloroacetamido-PEG4-t-Butyl Ester CAS No. 1365655-90-8

Chloroacetamido-PEG4-t-Butyl Ester

Cat. No. B606652
M. Wt: 397.89
InChI Key: VCADUZGDEHVWCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloroacetamido-PEG4-t-Butyl Ester is a PEG linker containing a chloroacetamido and a t-butyl ester . It has a molecular formula of C17H32ClNO7 and a molecular weight of 397.89 .


Molecular Structure Analysis

The molecule consists of several functional groups, including a chloroacetamido group, a polyethylene glycol (PEG) chain, and a tert-butyl ester group . The chloroacetamide group contains a carbonyl and a nitrogen atom, which can form covalent bonds with other molecules .


Chemical Reactions Analysis

The chlorine in the chloroacetamido group is a good leaving group and can undergo substitution reactions . The t-butyl group is an acid labile protecting group. Upon removal, the carboxylic acid can be further reacted .

Scientific Research Applications

Drug Development

Chloroacetamido-PEG4-t-Butyl Ester is utilized in drug development as a PEG linker. The chloroacetamide group can undergo substitution reactions, allowing for the attachment of pharmacologically active compounds . This can be particularly useful in the creation of prodrugs or in the modification of existing drugs to improve their solubility and stability.

Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, Chloroacetamido-PEG4-t-Butyl Ester serves as a linker for ADCs . The linker connects cytotoxic drugs to antibodies that specifically target cancer cells, allowing for the delivery of the drug directly to the tumor site, which minimizes the impact on healthy cells.

Proteomics Research

Researchers use Chloroacetamido-PEG4-t-Butyl Ester in proteomics to modify proteins and peptides . The t-butyl ester group acts as a protecting group that can be removed to reveal a reactive carboxylic acid, enabling further conjugation reactions.

Nanotechnology

In nanotechnology, Chloroacetamido-PEG4-t-Butyl Ester is applied to modify the surface of nanoparticles . The PEG chain increases the water solubility and biocompatibility of nanoparticles, making them suitable for biomedical applications such as drug delivery and diagnostic imaging.

Bioconjugation

This compound is also used in bioconjugation techniques, where it links biomolecules to various substrates or to each other . The hydrophilic PEG chain enhances the solubility of the conjugates in aqueous media, which is crucial for biological applications.

Material Science

Chloroacetamido-PEG4-t-Butyl Ester finds applications in material science for the functionalization of surfaces . The PEG linker can be used to attach biomolecules to materials, altering their properties and making them suitable for specific uses, such as biosensors or biocompatible coatings.

Safety And Hazards

The safety data sheet for Chloroacetamido-PEG4-t-Butyl Ester indicates that it is not classified as a hazard .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[(2-chloroacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32ClNO7/c1-17(2,3)26-16(21)4-6-22-8-10-24-12-13-25-11-9-23-7-5-19-15(20)14-18/h4-14H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCADUZGDEHVWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32ClNO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chloroacetamido-PEG4-t-Butyl Ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Chloroacetamido-PEG4-t-Butyl Ester
Reactant of Route 2
Reactant of Route 2
Chloroacetamido-PEG4-t-Butyl Ester
Reactant of Route 3
Reactant of Route 3
Chloroacetamido-PEG4-t-Butyl Ester
Reactant of Route 4
Reactant of Route 4
Chloroacetamido-PEG4-t-Butyl Ester
Reactant of Route 5
Reactant of Route 5
Chloroacetamido-PEG4-t-Butyl Ester
Reactant of Route 6
Reactant of Route 6
Chloroacetamido-PEG4-t-Butyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.